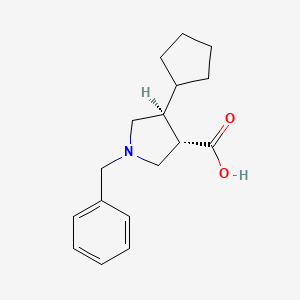

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20)/t15-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASNKBPKCMOCFS-JKSUJKDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to direct the stereoselective formation of the pyrrolidine ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

- Chiral Building Block : The compound serves as a chiral building block in the synthesis of more complex molecules, including pharmaceuticals and natural products. Its unique stereochemistry allows for the creation of compounds with specific biological activities.

- Reactivity : It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthetic chemistry.

Biology

- Enzyme-Substrate Interactions : The compound is utilized in studies examining enzyme-substrate interactions. Its ability to mimic natural substrates allows researchers to explore mechanisms of enzyme action.

- Ligand Studies : It acts as a ligand in receptor binding studies, aiding in the understanding of receptor-ligand interactions which are crucial for drug development.

Industrial Applications

- Fine Chemicals Production : In industry, (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is used as an intermediate in the production of fine chemicals and agrochemicals. Its role in synthesis processes contributes to the development of various industrial products.

Case Study 1: Antifungal Activity

Research has shown that derivatives of this compound exhibit antifungal properties. A study demonstrated the synthesis of several analogs that were tested for their inhibitory activity against fungal strains. The results indicated that structural modifications influenced their efficacy significantly .

Case Study 2: Drug Development

In drug discovery contexts, this compound has been explored for its potential as a therapeutic agent targeting specific biological pathways. For instance, compounds derived from it have shown promise in modulating PPAR alpha activity, which is relevant for conditions like diabetic retinopathy . These findings highlight its potential role in developing new treatments.

Comparative Analysis Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Chemistry | Chiral building block | Facilitates synthesis of complex molecules |

| Biology | Enzyme-substrate interactions | Enhances understanding of enzyme mechanisms |

| Industry | Fine chemicals production | Key intermediate in agrochemical synthesis |

| Antifungal Studies | Antifungal activity | Structural modifications impact efficacy |

| Drug Development | PPAR alpha modulation | Potential treatment for diabetic conditions |

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can either inhibit or activate their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogues:

Key Observations :

- Cycloalkyl Substituents : The cyclopentyl group in the target compound provides moderate lipophilicity compared to the bulkier cyclohexyl in CAS 2307772-91-2, which may reduce membrane permeability .

- Protecting Groups : The Cbz group in CAS 1428243-36-0 introduces a cleavable protecting group, contrasting with the stable benzyl group in the target compound .

- Functional Groups : The ureido and trifluoromethyl groups in the compound from significantly increase polarity and hydrogen-bonding capacity compared to the cyclopentyl-carboxylic acid motif.

Physicochemical Properties

- Hydrogen Bonding : The carboxylic acid in the target compound enables strong hydrogen bonding (similar to the crystal structure in ), unlike the diol groups in , which form weaker interactions.

- Melting Points : Pyrrolidine derivatives with rigid substituents (e.g., cyclopentyl) typically exhibit higher melting points (>200°C) due to crystalline packing, as seen in .

Biological Activity

(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid is a chiral compound notable for its unique structure, which includes a benzyl group, a cyclopentyl group, and a pyrrolidine ring. This compound has garnered interest in various fields, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure can be represented as follows:

This compound's stereochemistry is crucial for its biological activity, as the spatial arrangement of atoms influences how it interacts with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound's structure allows it to fit into active sites of these targets, where it may function as an inhibitor or activator.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in various biochemical pathways.

- Receptor Binding: It can act as a ligand for specific receptors, potentially modulating their activity.

Antifungal Activity

Recent studies have explored the antifungal properties of related compounds in the same structural class. For instance, compounds derived from longifolene exhibited significant antifungal activities against various fungal strains. Although specific data for this compound is limited, its structural analogs demonstrated promising results:

| Compound | Fungal Strain | Inhibition Rate (%) |

|---|---|---|

| 7b | Alternaria solani | 85.9 |

| 7l | Rhizoctonia solani | 80.7 |

| 7f | Alternaria solani | 81.2 |

These results suggest that similar compounds may exhibit antifungal properties and warrant further investigation into this compound's efficacy against fungal pathogens .

Antiviral Activity

Research on related compounds has also indicated potential antiviral activity. For example, hydroxypyridone carboxylic acids demonstrated inhibition of HIV reverse transcriptase (RT) and RNase H activities in low micromolar ranges. Although this compound has not been directly tested in these assays, the structural similarities suggest it could possess similar antiviral properties .

Synthesis and Biological Evaluation

A study focused on synthesizing various carboxylic acids derived from pyrrolidine structures showed that modifications to the benzyl group significantly impacted biological activity. Compounds with enhanced steric hindrance exhibited improved inhibition rates against target enzymes . This indicates that this compound could be optimized for better efficacy through structural modifications.

Q & A

Q. What are the key synthetic strategies for (3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid?

Synthesis typically involves stereoselective methods such as organocatalysis or chiral auxiliary-mediated reactions to establish the (3S,4S) configuration. Microwave-assisted synthesis can enhance reaction efficiency, while protecting groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) are critical for functional group stability. Multi-step protocols often include cyclization and deprotection steps, with yields optimized via solvent selection (e.g., dichloromethane) and temperature control .

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard. For example, a related pyrrolidine derivative was crystallized in a monoclinic system (space group P12₁1) with unit cell parameters a = 6.2327 Å, b = 7.9360 Å, c = 14.1536 Å, and β = 99.709°, enabling unambiguous stereochemical assignment via Flack parameter analysis (x = –0.04) . Chiral HPLC or NMR with chiral shift reagents are complementary methods.

Q. What role do protecting groups play in its synthesis?

Protecting groups (e.g., Boc, Cbz) prevent undesired side reactions at the pyrrolidine nitrogen. For instance, Boc groups are cleaved under acidic conditions (e.g., HCl/dioxane), while Cbz groups require hydrogenolysis. Selection depends on compatibility with subsequent reaction steps and downstream applications (e.g., peptide coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantioselectivity and yield?

- Catalysts : Chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymes enhance enantioselectivity.

- Solvents : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.

- Temperature : Low temperatures (–20°C to 0°C) reduce racemization risks.

- Microwave assistance : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >90% yield .

Q. What computational methods predict biological target interactions?

Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations assess binding affinity to enzymes or receptors. For example, the cyclopentyl group’s hydrophobic surface may interact with hydrophobic pockets in proteins, as seen in analogs targeting viral proteases . Free-energy perturbation (FEP) calculations refine binding mode predictions.

Q. How to resolve contradictions in reported biological activity data?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Structural analogs : Compare activity of (3S,4S) vs. (3R,4R) enantiomers to isolate stereochemical effects.

- Meta-analysis : Cross-reference data from multiple sources (e.g., CAS Common Chemistry, PubChem) to identify outliers .

Q. What analytical techniques characterize purity and structural integrity?

Q. How does the cyclopentyl group influence physicochemical properties?

The cyclopentyl moiety increases lipophilicity (logP ~2.5), enhancing membrane permeability. However, steric hindrance may reduce solubility in aqueous buffers (e.g., <0.1 mg/mL in PBS). Computational tools (e.g., SwissADME) predict absorption and distribution .

Q. What strategies study pharmacokinetics in vitro?

- Metabolic stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis.

- Caco-2 assays : Assess intestinal permeability .

Q. How to address discrepancies in spectroscopic data during characterization?

Q. Notes

- Data Sources : Avoid commercial databases (e.g., BenchChem); prioritize peer-reviewed journals, CAS, and PubChem.

- Stereochemical Nomenclature : Use (3S,4S) configuration consistently; avoid abbreviations.

- Scalability : Pilot-scale synthesis (e.g., 17 kg batches) employs continuous flow reactors and in-line analytics for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.